Indigo
Overview
Description
Indigo is an organic compound with a distinctive blue color, historically extracted from the leaves of plants in the Indigofera genus, particularly Indigofera tinctoria . It has been used as a dye for centuries, with its vibrant hue making it a valuable commodity. Today, most this compound dye is produced synthetically, with around 80,000 tonnes produced annually . It is primarily used in the textile industry, especially for dyeing denim.
Preparation Methods
Synthetic Routes and Reaction Conditions: The traditional synthetic route for indigo involves the Baeyer-Drewson synthesis, which uses aniline and nitrobenzene as starting materials . This process involves several steps, including the formation of isatin, which is then reduced to this compound. Another method involves the use of indole derivatives and unspecific peroxygenases, which allows for a more environmentally friendly synthesis .
Industrial Production Methods: Industrial production of this compound typically involves the chemical reduction of indoxyl sulfate to this compound using sodium dithionite as a reducing agent . This method is widely used due to its efficiency and cost-effectiveness. Additionally, fermentative production using microbial strains has emerged as a sustainable alternative, offering environmental and economic benefits .
Chemical Reactions Analysis
Types of Reactions: Indigo undergoes various chemical reactions, including oxidation, reduction, and substitution . The spontaneous conversion of 3-indoxyl to this compound is a well-established process used in dye production .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include molybdenum hexacarbonyl, cumyl peroxide, and sodium dithionite . Reaction conditions often involve specific pH levels and temperatures to optimize yield and selectivity .
Major Products Formed: Major products formed from the reactions of this compound include indirubin and isothis compound, which have significant applications in medicinal chemistry .
Scientific Research Applications
Indigo has a wide range of scientific research applications. In chemistry, it is used as a dye and a precursor for various organic compounds . In biology and medicine, this compound and its derivatives, such as indirubin, have shown potential in treating diseases like leukemia, psoriasis, and ulcerative colitis . This compound naturalis, a traditional Chinese medicine, has been used for its anti-inflammatory, antioxidant, antibacterial, and antiviral properties . In industry, this compound is primarily used in the textile sector for dyeing fabrics .
Mechanism of Action
The mechanism of action of indigo and its derivatives involves the inhibition of specific enzymes and pathways. For example, indirubin inhibits cyclin-dependent kinases, which are crucial for cell cycle regulation . This inhibition can lead to the suppression of cancer cell proliferation. Additionally, this compound and its derivatives can modulate immune responses and exhibit anti-inflammatory effects .
Comparison with Similar Compounds
Indigo is often compared with other indigoids, such as Tyrian purple and indirubin . Indirubin, a minor component of this compound dyes, has significant medicinal applications due to its ability to inhibit cyclin-dependent kinases . These compounds share similar chemical structures but differ in their specific applications and properties.
List of Similar Compounds:- Tyrian purple (6,6’-dibromothis compound)
- Indirubin
- Isothis compound
- Indoxyl sulfate
This compound’s unique properties, such as its vibrant color and medicinal potential, make it a compound of significant interest in various fields.
Properties
IUPAC Name |
2-(3-hydroxy-1H-indol-2-yl)indol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c19-15-9-5-1-3-7-11(9)17-13(15)14-16(20)10-6-2-4-8-12(10)18-14/h1-8,17,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQILFGKZUJYXGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=NC4=CC=CC=C4C3=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 | |
Record name | C.I. VAT BLUE 1 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3026279 | |
Record name | Indigo dye | |
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Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
C.i. vat blue 1 is a dark blue powder with coppery luster. Occurs in isomeric forms (cis and trans). In solid state it is in the trans form. (NTP, 1992), Dry Powder, Dark-blue solid with coppery shine; [HSDB] | |
Record name | C.I. VAT BLUE 1 | |
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Record name | 3H-Indol-3-one, 2-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro- | |
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Record name | Indigo | |
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Solubility |
less than 1 mg/mL (NTP, 1992), PRACTICALLY INSOL IN WATER, ALC, ETHER, DIL ACIDS, SOL IN ANILINE, NITROBENZENE, CHLOROFORM, GLACIAL ACETIC ACID, CONCN SULFURIC ACID | |
Record name | C.I. VAT BLUE 1 | |
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URL | https://cameochemicals.noaa.gov/chemical/21212 | |
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Record name | INDIGO | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4372 | |
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Density |
1.35 (NTP, 1992) - Denser than water; will sink, 1.35 | |
Record name | C.I. VAT BLUE 1 | |
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URL | https://cameochemicals.noaa.gov/chemical/21212 | |
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Record name | INDIGO | |
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Color/Form |
DARK-BLUE POWDER WITH COPPERY LUSTER | |
CAS No. |
482-89-3, 68651-46-7, 64784-13-0 | |
Record name | C.I. VAT BLUE 1 | |
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Record name | Indigo | |
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Record name | Indigo (dye) | |
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Record name | INDIGO | |
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Record name | 3H-Indol-3-one, 2-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro- | |
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Record name | Indigo dye | |
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Record name | 2-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one | |
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Record name | INDIGO | |
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Record name | INDIGO | |
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Melting Point |
734 to 738 °F (decomposes) (NTP, 1992) | |
Record name | C.I. VAT BLUE 1 | |
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URL | https://cameochemicals.noaa.gov/chemical/21212 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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